molecular formula C26H44O4 B1677079 Obeticholic acid CAS No. 459789-99-2

Obeticholic acid

Cat. No. B1677079
M. Wt: 420.6 g/mol
InChI Key: ZXERDUOLZKYMJM-ZWECCWDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Obeticholic acid (OCA) is a semi-synthetic bile acid analogue with the chemical structure 6α-ethyl-chenodeoxycholic acid . It is used to treat primary biliary cholangitis .


Synthesis Analysis

Obeticholic acid is synthesized from 3?-hydroxy-7-keto-5?-cholan-24-oic acid via methyl esterification, condensation with acetaldehyde to give methyl 3?-hydroxy-6-ethylidene-7-keto-5b-cholan-24-oate, which is subjected to hydrogenation, hydrolysis, and selective reduction . A novel synthetic route of producing obeticholic acid was developed through multiple reactions from cheap and readily-available cholic acid .


Molecular Structure Analysis

Obeticholic acid is a dihydroxy-5beta-cholanic acid that is chenodeoxycholic acid carrying an additional ethyl substituent at the 6alpha-position . The molecular formula of Obeticholic acid is C26H44O4 .


Chemical Reactions Analysis

Obeticholic acid is a potent farnesoid X receptor (FXR) agonist, which is a modified bile acid derived by the addition of a single ethyl group in the 6-carbon position of chenodeoxycholic acid . The process-related impurities of OCA have been previously reported .


Physical And Chemical Properties Analysis

Obeticholic acid has a molecular weight of 420.6 g/mol . The melting point of Obeticholic acid is 108–110 °C .

Scientific Research Applications

1. Treatment of Non-Alcoholic Steatohepatitis (NASH)

  • Obeticholic acid (OCA), a potent farnesoid X nuclear receptor activator, has shown efficacy in improving liver histology in patients with non-alcoholic steatohepatitis. A study found that OCA led to significant improvement in liver histology compared to placebo, suggesting its potential utility in treating NASH (Neuschwander‐Tetri et al., 2015).

2. Role in Primary Biliary Cholangitis (PBC)

  • OCA was granted accelerated approval in the USA for treating primary biliary cholangitis, particularly in adults with an inadequate response to ursodeoxycholic acid. Its effectiveness as a farnesoid-X receptor agonist in various liver diseases underlines its importance in managing PBC (Markham & Keam, 2016).
  • In a randomized trial, OCA monotherapy in patients with PBC showed significant improvement in alkaline phosphatase and other biochemical markers predictive of improved long-term clinical outcomes. This study underscores OCA's efficacy as a standalone treatment in PBC cases (Kowdley et al., 2018).

3. Impact on Lipoprotein Metabolism

  • A study examining the effects of OCA on cholesterol and lipoprotein metabolism in healthy individuals found changes in circulating cholesterol and particle size of LDL and HDL. This suggests that OCA has an impact on lipoprotein metabolism, which could be relevant in managing conditions associated with lipid abnormalities (Pencek et al., 2016).

4. Influence on Gut Microbiota and NAFLD

  • OCA has been shown to have a protective effect on non-alcoholic fatty liver disease (NAFLD) by altering gut microbiota composition, particularlyincreasing the abundance of certain beneficial bacteria like Blautia. This indicates a potential therapeutic role of OCA in NAFLD through modulation of gut microbiome (Zhang et al., 2019).

5. Methodology Development in Obeticholic Acid Research

  • Research has focused on developing and validating analytical methodologies for quantifying OCA in pharmaceutical forms. This includes techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance), essential for quality control and ensuring the efficacy of OCA-based treatments (Gaddam et al., 2021; Sahu et al., 2020) (Sahu et al., 2020).

6. Safety and Adverse Event Profiling

Safety And Hazards

Obeticholic acid may cause serious side effects. Call your doctor at once if you have: new or worsening feelings of weakness, tiredness, dizziness, or drowsiness; confusion, mood or behavior changes, slurred speech; severe itching; fever, chills, less urination; stomach pain, nausea, vomiting, diarrhea, loss of appetite; bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds; jaundice (yellowing of the skin or eyes); or fluid build-up around the stomach . In May 2021, the FDA updated its prescribing information to contraindicate the use of obeticholic acid in patients with PBC and advanced cirrhosis (e.g. those with portal hypertension or hepatic decompensation) due to a risk of liver failure, in some cases requiring liver transplantation .

Future Directions

Recent clinical studies suggest OCA may work synergistically with lipid modifying medications to further improve long-term outcomes with primary sclerosing cholangitis . Obeticholic acid is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH) .

properties

IUPAC Name

(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXERDUOLZKYMJM-ZWECCWDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196671
Record name Obeticholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

562.9±25
Record name Obeticholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Primary biliary cirrhosis is an autoimmune process by which the bile ducts and liver are damaged progressively, leading to fibrosis and cirrhosis. Bile acids increase the risk of damage and fibrosis to the damaged bile ducts. Obeticholic acid is a potent agonist of the farnesoid X receptor, which serves to regulate the hepatic metabolism of bile and cholesterol. This drug acts by binding to the farnesoid X receptor (FXR), found in the nucleus of liver and intestinal cells, which in turn increases liver bile flow, suppressing its production and decreasing hepatocyte exposure to excess levels of bile with cholestasis. Cholestasis is a process that normally causes inflammation and cirrhosis of the liver.
Record name Obeticholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Obeticholic acid

CAS RN

459789-99-2
Record name Obeticholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459789-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Obeticholic acid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459789992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obeticholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Obeticholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OBETICHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0462Z4S4OZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

108-110
Record name Obeticholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obeticholic acid
Reactant of Route 2
Obeticholic acid
Reactant of Route 3
Obeticholic acid
Reactant of Route 4
Obeticholic acid
Reactant of Route 5
Obeticholic acid
Reactant of Route 6
Obeticholic acid

Citations

For This Compound
9,910
Citations
A Markham, SJ Keam - Drugs, 2016 - Springer
… in the development of obeticholic acid leading to this first … in the obeticholic acid titration and obeticholic acid 10 mg/day … in the obeticholic acid titration and obeticholic acid 10 mg/day …
Number of citations: 101 link.springer.com
F Nevens, P Andreone, G Mazzella… - … England Journal of …, 2016 - Mass Medical Soc
… or who found the side effects of ursodiol unacceptable to receive obeticholic acid at a dose of 10 mg (the 10-mg group), obeticholic acid at a dose of 5 mg with adjustment to 10 mg if …
Number of citations: 016 www.nejm.org
RW Chapman, KD Lynch - British medical bulletin, 2020 - academic.oup.com
Introduction Obeticholic acid (OCA) is a semi-synthetic hydrophobic bile acid (BA) analogue that is highly selective agonist of farnesoid X receptor (FXR), a key nuclear BA receptor, …
Number of citations: 49 academic.oup.com
S Fiorucci, C Di Giorgio, E Distrutti - Bile Acids and Their Receptors, 2019 - Springer
… In 2010, the name of the compound was changed again to obeticholic acid (OCA). … ) Obeticholic acid PBC monotherapy study group. A randomized trial of obeticholic acid monotherapy …
Number of citations: 65 link.springer.com
…, Obeticholic Acid PBC Monotherapy Study Group - …, 2018 - Wiley Online Library
Obeticholic acid (OCA), a potent farnesoid X receptor agonist, was studied as monotherapy in an international, randomized, double‐blind, placebo‐controlled phase 2 study in patients …
Number of citations: 259 aasldpubs.onlinelibrary.wiley.com
ZM Younossi, V Ratziu, R Loomba, M Rinella… - The Lancet, 2019 - thelancet.com
… of an ongoing, phase 3 study of obeticholic acid for NASH. … the obeticholic acid 10 mg group, and 308 in the obeticholic acid … obeticholic acid 10 mg group (p=0·045), and 71 (23%) in the …
Number of citations: 932 www.thelancet.com
GM Hirschfield, A Mason, V Luketic, K Lindor… - Gastroenterology, 2015 - Elsevier
… We evaluated the efficacy and safety of obeticholic acid (OCA, α-ethylchenodeoxycholic acid) in a randomized controlled trial of patients with primary biliary cirrhosis who had an …
Number of citations: 649 www.sciencedirect.com
L Abenavoli, T Falalyeyeva, L Boccuto, O Tsyryuk… - Pharmaceuticals, 2018 - mdpi.com
The main treatments for patients with nonalcoholic fatty liver disease (NAFLD) are currently based on lifestyle changes, including ponderal decrease and dietary management. However…
Number of citations: 71 www.mdpi.com
RA Shah, KV Kowdley - Expert Review of Gastroenterology & …, 2020 - Taylor & Francis
… Obeticholic acid (OCA) is a bile acid analogue synthetically derived from chenodeoxycholic acid (CDCA) with the addition of a 6α-ethyl substituent, and is a potent and selective …
Number of citations: 38 www.tandfonline.com
S Mudaliar, RR Henry, AJ Sanyal, L Morrow… - Gastroenterology, 2013 - Elsevier
Background & Aims Obeticholic acid (OCA; INT-747, 6α-ethyl-chenodeoxycholic acid) is a semisynthetic derivative of the primary human bile acid chenodeoxycholic acid, the natural …
Number of citations: 993 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.